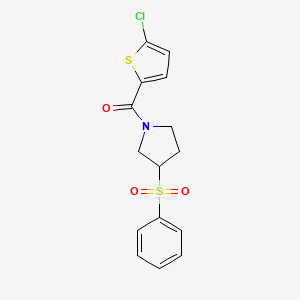

(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar complex organic compounds involves multi-step reactions that are meticulously designed to achieve the desired molecular architecture. For instance, organotin(IV) complexes with (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives have been synthesized and characterized, showcasing the intricate processes involved in creating such compounds (Singh, Bhanuka, & Singh, 2016).

Molecular Structure Analysis

The molecular structure of compounds related to (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is often elucidated using techniques like X-ray diffraction (XRD). These studies reveal the crystalline structure, intermolecular interactions, and spatial arrangement of atoms within the molecule, providing a deep understanding of its three-dimensional form (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone derivatives encompass their reactivity, the formation of complexes, and interaction with various reagents. For example, organotin(IV) complexes exhibit specific reactivity patterns that highlight the compound's versatility in forming bonds and interacting with different chemical entities, indicating its potential applications in various fields (Singh, Bhanuka, & Singh, 2016).

Scientific Research Applications

Synthesis and Chemical Properties

Research in the area of organic chemistry has led to the development of novel synthesis methods and the exploration of chemical properties of derivatives related to (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone. Studies like those by Shahana and Yardily (2020) have focused on the synthesis, spectral characterization, and DFT studies of thiophene-2-yl)methanone derivatives. These works provide insights into the molecular structure, vibrational spectra, and electronic properties through density functional theory (DFT) calculations, revealing their potential in various applications, including antibacterial activity (Shahana & Yardily, 2020).

Biological Evaluation

The exploration of biological activities is another significant area of research. Compounds structurally related to (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone have been investigated for their potential therapeutic applications. For instance, studies have shown that certain derivatives exhibit promising anti-inflammatory and antibacterial properties. Ravula et al. (2016) synthesized a series of pyrazoline derivatives, demonstrating their effectiveness in vivo against inflammation and in vitro against bacterial strains. These findings highlight the compound's relevance in developing new therapeutic agents (Ravula, Babu, Manich, et al., 2016).

Material Science Applications

In material science, the derivatives of (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone contribute to the development of new materials with unique properties. The synthesis and characterization of such compounds lay the groundwork for applications in coatings, polymers, and luminescent materials. Volpi et al. (2017) reported on the synthesis of imidazo[1,5-a]pyridine derivatives with large Stokes' shifts, showcasing the potential of these compounds in creating low-cost luminescent materials (Volpi, Magnano, Benesperi, et al., 2017).

Corrosion Inhibition

An interesting application area is the use of pyrazole derivatives, structurally similar to (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, as corrosion inhibitors for metals. Yadav et al. (2015) explored the corrosion inhibition effect of such derivatives on mild steel in hydrochloric acid solution, demonstrating significant efficiency in protecting metal surfaces. This research opens up new avenues for developing effective corrosion inhibitors in industrial applications (Yadav, Sinha, Sarkar, & Tiwari, 2015).

Mechanism of Action

properties

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(5-chlorothiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S2/c16-14-7-6-13(21-14)15(18)17-9-8-12(10-17)22(19,20)11-4-2-1-3-5-11/h1-7,12H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJGVLYFORFKMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiazolo[4,5-b]pyridine,2-hydrazinyl-](/img/structure/B2482065.png)

![4-(4-methoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2482071.png)

![Methyl 4-[[5-amino-1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2482072.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2482076.png)